molecular formula C19H16N2O3 B5370277 5,7-Dimethyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-OL

5,7-Dimethyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-OL

Cat. No.: B5370277
M. Wt: 320.3 g/mol
InChI Key: RRCCVEYQOHCSLC-BQYQJAHWSA-N
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Description

5,7-Dimethyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-OL is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-OL typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the nitrophenyl and hydroxyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, altering the compound’s properties.

    Substitution: This can replace specific atoms or groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions

Properties

IUPAC Name

5,7-dimethyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-11-13(2)19(22)18-16(12)10-9-15(20-18)8-7-14-5-3-4-6-17(14)21(23)24/h3-11,22H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCCVEYQOHCSLC-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C=CC(=N2)C=CC3=CC=CC=C3[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C=CC(=N2)/C=C/C3=CC=CC=C3[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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